1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine
Description
The compound 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine features a piperazine core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a 4-(4-methoxyphenyl)oxane-4-carbonyl moiety. The oxane (tetrahydropyran) ring introduces conformational rigidity, while the carbonyl group contributes to electronic effects.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-21-7-3-19(4-8-21)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)20-5-9-22(29-2)10-6-20/h3-10H,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMNABVPDNNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine is a complex chemical structure that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
This structure features a piperazine ring, which is known for its diverse pharmacological properties, along with methoxyphenyl and oxane moieties that may influence its biological interactions.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that piperazine derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests .
- Acetylcholinesterase Inhibition : Various piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to enhanced cholinergic activity, potentially beneficial in treating neurodegenerative diseases .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
The action mechanisms of this compound can be summarized as follows:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, enhancing or inhibiting their activity depending on the target.
- Enzyme Modulation : By inhibiting enzymes such as acetylcholinesterase, it can alter neurotransmitter levels, affecting synaptic transmission.
- Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancerous cells.
Study 1: Anticonvulsant Activity Assessment
A study evaluated the anticonvulsant effects of several piperazine derivatives in rodent models. The results indicated that compounds structurally related to this compound exhibited significant protective effects against seizures induced by electrical stimulation .
Study 2: Acetylcholinesterase Inhibition
In a virtual screening study, various piperazine derivatives were tested for their ability to bind to acetylcholinesterase. The findings demonstrated that certain derivatives could effectively inhibit the enzyme's activity, suggesting potential therapeutic applications in Alzheimer's disease treatment .
Study 3: Anticancer Activity
Research focused on the anticancer properties of methoxy-substituted piperazines revealed that these compounds could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticonvulsant | Significant | Inhibition of neuronal excitability |
| Acetylcholinesterase Inhibition | High | Binding at catalytic site |
| Anticancer | Moderate | Induction of apoptosis |
Comparison with Related Compounds
| Compound Name | Anticonvulsant Activity | Acetylcholinesterase Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 1-(2-chlorophenyl)-piperazine | Moderate | Yes | Moderate |
| 1-(3-fluorophenyl)-piperazine | Yes | No | High |
Comparison with Similar Compounds
1-Aroyl-4-(4-Methoxyphenyl)piperazines
Six derivatives of 1-aroyl-4-(4-methoxyphenyl)piperazines (e.g., 2-fluoro-, 2-chloro-, and 2-hydroxybenzoyl variants) were synthesized via coupling reactions. Key differences include:
- Hydrogen Bonding : The target compound’s oxane-carbonyl group may lack significant hydrogen-bonding capacity compared to halogenated aroyl derivatives (e.g., compound II forms C–H⋯O bonds). This could reduce crystal lattice stability and alter solubility .
- Supramolecular Assembly : Aroyl derivatives exhibit diverse packing modes (e.g., chains or sheets via stacking interactions). The oxane ring in the target compound may favor different intermolecular interactions due to its tetrahedral geometry .
- The oxane substituent may modulate receptor affinity or metabolic stability compared to planar aroyl groups .
1-(4-Aminophenyl)-4-(4-Methoxyphenyl)piperazine Derivatives
These derivatives, synthesized via bromination and alkylation, feature an aminophenyl group instead of the oxane-carbonyl. Key distinctions:
- Polarity: The amino group increases polarity, enhancing hydrogen-bonding capacity and aqueous solubility compared to the oxane-carbonyl group .
- Pharmacokinetics: The amino group is a metabolic hotspot (e.g., acetylation or oxidation), whereas the oxane ring may slow degradation, extending half-life .
- Applications: Aminophenyl derivatives serve as intermediates for antifungals (e.g., posaconazole). The target compound’s oxane group could influence antifungal efficacy by altering membrane penetration .
Oxadiazole-Piperazine Derivatives
Synthesized from ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate, these compounds feature oxadiazole rings. Comparisons include:
Serotonin Receptor Antagonists (e.g., p-MPPI and p-MPPF)
These antagonists feature benzamido-ethyl substitutions. Contrasts with the target compound:
Antifungal Piperazine Derivatives
Compounds like 1c (1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine) inhibit Candida albicans virulence. The oxane-carbonyl group in the target compound may reduce hydrogen-bonding interactions with fungal targets compared to hydroxypropyl chains, altering efficacy .
Structural and Functional Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
